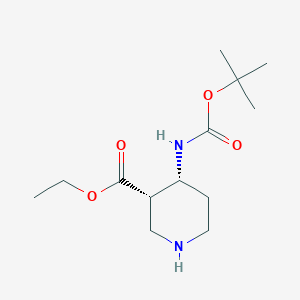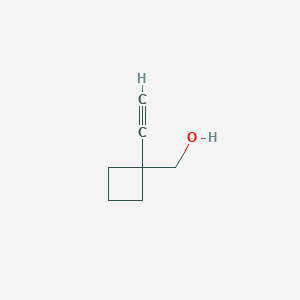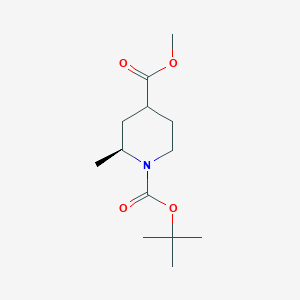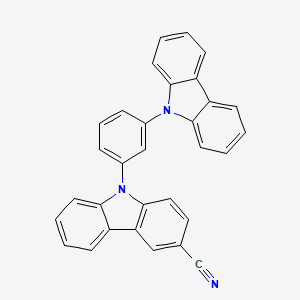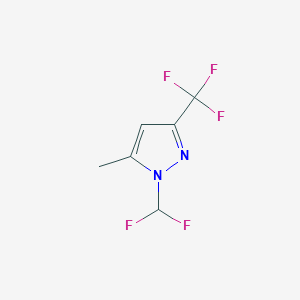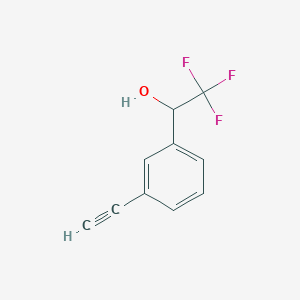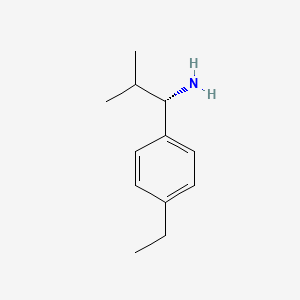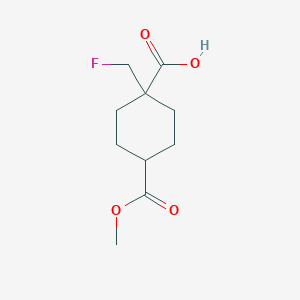
1-(Fluoromethyl)-4-(methoxycarbonyl)cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Fluoromethyl)-4-(methoxycarbonyl)cyclohexane-1-carboxylic acid is an organic compound with a unique structure that includes a fluoromethyl group and a methoxycarbonyl group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Fluoromethyl)-4-(methoxycarbonyl)cyclohexane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of a cyclohexane derivative followed by esterification and carboxylation reactions. The reaction conditions often require the use of specific reagents such as fluorinating agents, catalysts, and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(Fluoromethyl)-4-(methoxycarbonyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the carboxylic acid group to an aldehyde.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or aldehydes.
Scientific Research Applications
1-(Fluoromethyl)-4-(methoxycarbonyl)cyclohexane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Fluoromethyl)-4-(methoxycarbonyl)cyclohexane-1-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The fluoromethyl group can enhance the compound’s binding affinity to specific enzymes or receptors, leading to modulation of their activity. The methoxycarbonyl group may also play a role in the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-(Trifluoromethyl)cyclohexane-1-carboxylic acid: Similar in structure but with a trifluoromethyl group instead of a fluoromethyl group.
1-(Trifluoromethyl)cyclopentanecarboxylic acid: Contains a cyclopentane ring instead of a cyclohexane ring and a trifluoromethyl group.
Uniqueness
1-(Fluoromethyl)-4-(methoxycarbonyl)cyclohexane-1-carboxylic acid is unique due to the presence of both a fluoromethyl group and a methoxycarbonyl group on a cyclohexane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H15FO4 |
|---|---|
Molecular Weight |
218.22 g/mol |
IUPAC Name |
1-(fluoromethyl)-4-methoxycarbonylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H15FO4/c1-15-8(12)7-2-4-10(6-11,5-3-7)9(13)14/h7H,2-6H2,1H3,(H,13,14) |
InChI Key |
QQUNJDWLDFYQCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC(CC1)(CF)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


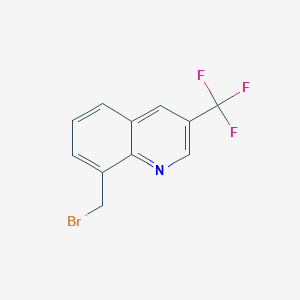
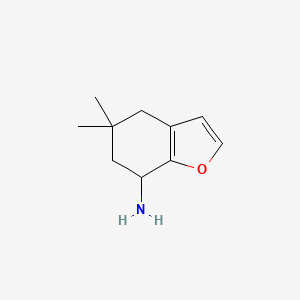
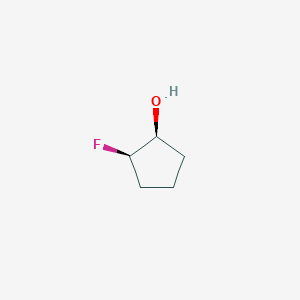
![5-(6-(2-Chlorobenzyl)-5-methylpyridin-2-yl)-7-methylthiazolo[4,5-d]pyrimidine](/img/structure/B12976748.png)
